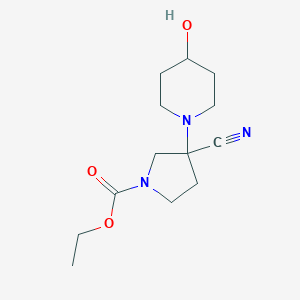![molecular formula C11H14BFO4 B1443169 [5-フルオロ-2-(オキソラン-3-イルメトキシ)フェニル]ボロン酸 CAS No. 1334327-75-1](/img/structure/B1443169.png)
[5-フルオロ-2-(オキソラン-3-イルメトキシ)フェニル]ボロン酸
概要
説明
“[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1334327-75-1 . It has a molecular weight of 240.04 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
センシングアプリケーション
[5-フルオロ-2-(オキソラン-3-イルメトキシ)フェニル]ボロン酸: は、ジオールやフッ化物やシアン化物イオンなどの強いルイス塩基との相互作用により、センシングアプリケーションで使用されています 。この相互作用は、均一なアッセイと不均一な検出システムの両方の開発に不可欠です。これは、センシング材料の界面またはバルクサンプル内で使用でき、検出方法の汎用性を向上させます。
タンパク質の操作と修飾
研究者は、タンパク質の操作と修飾にボロン酸部分を利用しています 。これは、プロテオミクスや酵素学の基本的な側面である、タンパク質の機能、構造、および相互作用の研究に特に役立ちます。
分離技術
ボロン酸のユニークな特性により、分離技術で使用することができます 。それらは、特定の分子に選択的に結合する材料に組み込むことができ、複雑な生物学的サンプルの精製と分析を支援します。
治療薬の開発
[5-フルオロ-2-(オキソラン-3-イルメトキシ)フェニル]ボロン酸を含むボロン酸は、治療薬開発の可能性を探られています 。さまざまな生物学的分子との相互作用を利用して、特定の経路または分子構造を標的とする薬物を作成することができます。
マイクロ粒子の構築材料
ボロン酸構造は、分析方法でマイクロ粒子の構築ブロックとして使用されています 。これらのマイクロ粒子は、特定の分析物と反応または結合するように設計でき、検出アッセイの感度と特異性を向上させます。
インスリンの制御放出のためのポリマー
薬物送達の分野では、[5-フルオロ-2-(オキソラン-3-イルメトキシ)フェニル]ボロン酸をポリマーに組み込み、インスリンを制御放出することができます 。このアプリケーションは、インスリン投与のより規制された反応性の方法を提供し、糖尿病の高度な治療の開発に特に有望です。
Safety and Hazards
作用機序
Biochemical Pathways
Boronic acids are often used in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This suggests that [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid may be involved in similar reactions within biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid . For instance, the stability of boronic acids can be affected by pH, with most boronic acids being stable in acidic conditions but potentially undergoing hydrolysis in basic conditions.
生化学分析
Biochemical Properties
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acids. The compound’s boronic acid group can form reversible covalent bonds with the active site serine residues of these enzymes, leading to enzyme inhibition. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of proteasomes, which are essential for protein degradation and turnover in cells. By inhibiting proteasome activity, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can affect cell cycle progression, apoptosis, and other critical cellular functions .
Molecular Mechanism
At the molecular level, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid exerts its effects through the formation of covalent bonds with target enzymes. The boronic acid group interacts with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant for the inhibition of serine proteases and proteasomes. Additionally, the fluorine atom in the compound’s structure can enhance its binding affinity and specificity for target enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting proteasome activity and affecting protein turnover .
Dosage Effects in Animal Models
The effects of [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target enzyme inhibition and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein degradation. The compound interacts with enzymes such as proteasomes and serine proteases, affecting their activity and, consequently, the metabolic flux of proteins and other biomolecules. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, [5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications .
特性
IUPAC Name |
[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHPIKLPAYAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)



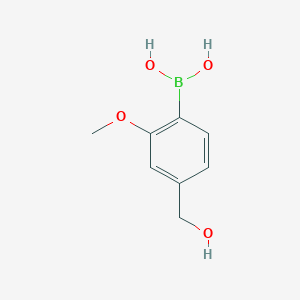

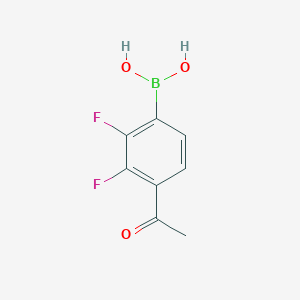
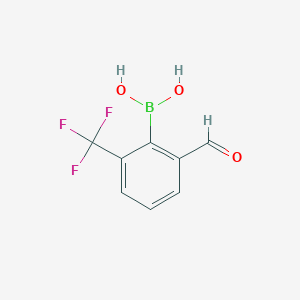
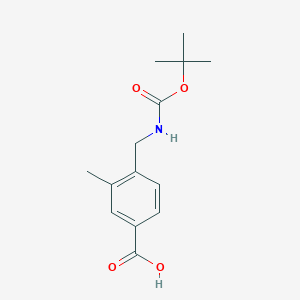
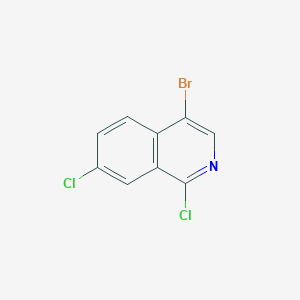
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1443103.png)


